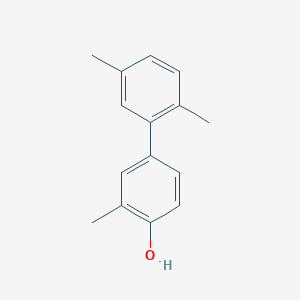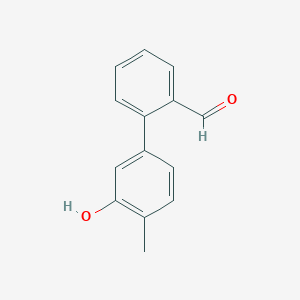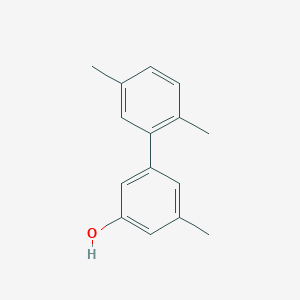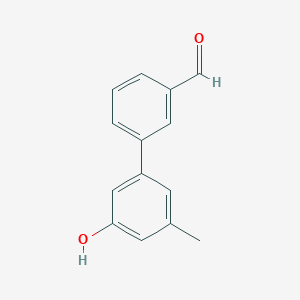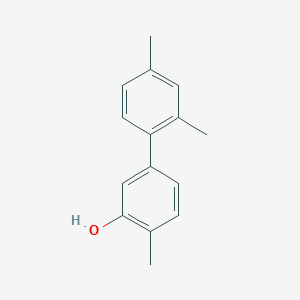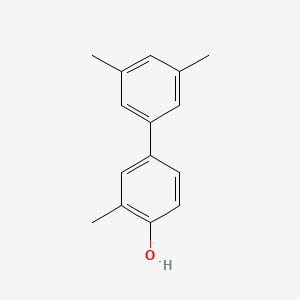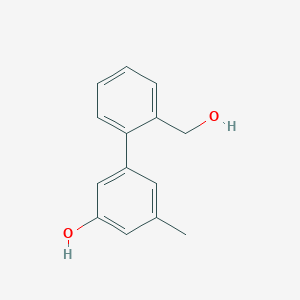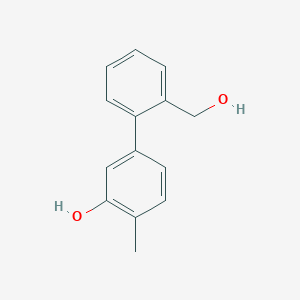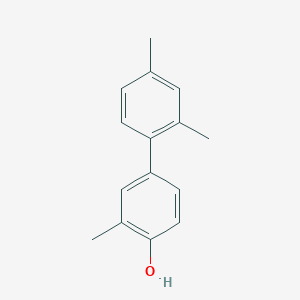
4-(2,4-Dimethylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% (4-DMP-2-MP) is a synthetic phenol compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. It has a molecular formula of C11H14O and is a colorless to pale yellow liquid at room temperature. 4-DMP-2-MP is a versatile molecule that has been used in the synthesis of a variety of organic compounds, as well as in the development of pharmaceuticals. In
作用機序
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% acts as an electron donor, donating electrons to acceptors such as oxygen and nitrogen atoms. This electron donation allows the molecule to form strong bonds with other molecules, which is essential for its use in the synthesis of organic compounds and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% have not been extensively studied. However, it is known that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not toxic to humans and animals, and is not a mutagenic or carcinogenic compound. It is also known that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not a teratogen, meaning that it does not cause birth defects.
実験室実験の利点と制限
The use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively stable, making it suitable for use in long-term experiments. Finally, it is a versatile molecule, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments. First, it is a relatively reactive compound, meaning that it can react with other molecules in the laboratory environment. Second, it is a relatively volatile compound, meaning that it can evaporate quickly if not stored properly. Finally, it is a relatively slow-acting compound, meaning that it may take longer to achieve the desired results in experiments.
将来の方向性
Given the versatility of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95%, there are many potential future directions for its use. First, it could be used in the synthesis of new pharmaceuticals, such as anti-cancer drugs and antibiotics. Second, it could be used in the synthesis of new materials, such as polymers and ceramics. Third, it could be used in the synthesis of new organic compounds, such as dyes and pharmaceutical intermediates. Finally, it could be used in the synthesis of nanomaterials, such as nanoparticles and nanowires.
In conclusion, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is a versatile and cost-effective compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. It has a variety of advantages for laboratory experiments, including its low cost, stability, and versatility. However, there are also some limitations to its use in laboratory experiments, such as its reactivity, volatility, and slow-acting nature. Despite these limitations, there are many potential future directions for the use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95%, including the synthesis of new pharmaceuticals, materials, and organic compounds, as well as the synthesis of nanomaterials.
合成法
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide, while the Mitsunobu reaction is a nucleophilic substitution reaction between an alkyl halide and an organometallic compound. The Ullmann reaction is a coupling reaction between two organometallic compounds. All of these methods can be used to synthesize 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in a laboratory setting.
科学的研究の応用
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including drug development, organic synthesis, and material science. In drug development, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In organic synthesis, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceutical intermediates. Finally, in material science, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of materials such as polymers, ceramics, and nanomaterials.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHWJKCFZOQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683715 |
Source


|
| Record name | 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-84-9 |
Source


|
| Record name | 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


